molecular formula C8H5ClF2O2 B12835009 3-(Difluoromethoxy)benzoyl chloride

3-(Difluoromethoxy)benzoyl chloride

Cat. No.: B12835009
M. Wt: 206.57 g/mol
InChI Key: SHFZPCPNQWWGPU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a difluoromethoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)benzoyl chloride typically involves the reaction of 3-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The difluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This property is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)benzoyl chloride is unique due to the presence of the difluoromethoxy group at the 3-position, which imparts distinct electronic and steric properties. This makes it more reactive compared to its analogs with different substituents. The compound’s reactivity and versatility make it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

3-(difluoromethoxy)benzoyl chloride

InChI

InChI=1S/C8H5ClF2O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H

InChI Key

SHFZPCPNQWWGPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)Cl

Origin of Product

United States

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